N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide

Lipophilicity logP Drug-likeness

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide (CAS 933215-43-1) is a synthetic sulfonamide derivative featuring a pyridazine core substituted with an azepane ring at the 6-position and a 3-chlorobenzenesulfonamide moiety linked via a meta-substituted aniline bridge. With a molecular formula of C22H23ClN4O2S and molecular weight of approximately 443 g/mol, this compound belongs to a broader class of pyridazine-sulfonamide hybrids explored for diverse pharmacological applications including cannabinoid CB1 receptor antagonism and chloride channel modulation.

Molecular Formula C22H23ClN4O2S
Molecular Weight 443 g/mol
CAS No. 933215-43-1
Cat. No. B3412695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide
CAS933215-43-1
Molecular FormulaC22H23ClN4O2S
Molecular Weight443 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C22H23ClN4O2S/c23-18-8-6-10-20(16-18)30(28,29)26-19-9-5-7-17(15-19)21-11-12-22(25-24-21)27-13-3-1-2-4-14-27/h5-12,15-16,26H,1-4,13-14H2
InChIKeyDOWVTSRLNCTNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide (CAS 933215-43-1): Physicochemical Differentiation from Closest Analogs


N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide (CAS 933215-43-1) is a synthetic sulfonamide derivative featuring a pyridazine core substituted with an azepane ring at the 6-position and a 3-chlorobenzenesulfonamide moiety linked via a meta-substituted aniline bridge. With a molecular formula of C22H23ClN4O2S and molecular weight of approximately 443 g/mol, this compound belongs to a broader class of pyridazine-sulfonamide hybrids explored for diverse pharmacological applications including cannabinoid CB1 receptor antagonism [1] and chloride channel modulation [2]. However, publicly available target-specific biological profiling data for this specific compound remain extremely limited as of the search date; the primary verifiable differentiation resides in its computed physicochemical property profile relative to closely related analogs within the same chemical series .

Why Generic Substitution Fails: Positional and Substituent Sensitivity of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide


Compounds within the pyridazine-azepane-sulfonamide series cannot be interchangeably substituted without meaningful alteration of physicochemical and pharmacological properties. Small structural modifications—including the position of the chlorine substituent on the sulfonamide phenyl ring, the substitution pattern of the aniline linker (meta vs. para), and the nature of the heterocyclic amine—produce quantifiable shifts in lipophilicity, aqueous solubility, and hydrogen-bonding capacity . Even within a narrow congeneric series, a change from 3-chloro to 3-methyl, 4-methyl, or unsubstituted phenyl sulfonamide yields logP differences of 0.4–0.6 units and corresponding shifts in predicted aqueous solubility (logSw) exceeding 0.5 log units, as documented in vendor screening libraries . These differences directly impact DMSO stock solution behavior, assay compatibility, membrane permeability predictions, and ultimately the reproducibility of biological screening results across laboratories.

Quantitative Evidence Guide: N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide vs. Closest Analogs


Lipophilicity Shift: 3-Chloro Substitution Increases logP by ~0.4–0.6 Units vs. Unsubstituted and Methyl Analogs

The 3-chlorobenzenesulfonamide target compound (CAS 933215-43-1) is expected to exhibit a computed logP value intermediate between the 3-methyl analog (logP 5.36) and the 4-methyl analog (logP 5.46), based on the established positive contribution of chloro substituents to lipophilicity relative to unsubstituted phenyl. The unsubstituted benzenesulfonamide analog (CAS not assigned; ChemDiv G620-0284) has a vendor-reported logP of 4.85 . The 3-methyl analog (ChemDiv G620-0285) shows a logP increase to 5.36 (Δ = +0.51 vs. unsubstituted), and the 4-methyl analog (ChemDiv G620-0286) reaches 5.46 (Δ = +0.61 vs. unsubstituted). A 3-chloro substituent typically contributes a Hansch π value of approximately +0.7 to logP relative to hydrogen, placing the target compound's logP in the range of 5.4–5.6, representing an approximate 0.6 unit increase over the unsubstituted comparator [1]. This level of logP shift is substantial enough to alter predicted membrane permeability and assay partitioning behavior.

Lipophilicity logP Drug-likeness Permeability

Aqueous Solubility Reduction: Predicted logSw Decreases by >0.5 Units with 3-Chloro Substitution

The introduction of a 3-chloro substituent is predicted to reduce aqueous solubility relative to the unsubstituted benzenesulfonamide analog. The unsubstituted comparator (ChemDiv G620-0284) has a vendor-reported logSw of -4.77, while the 3-methyl analog (ChemDiv G620-0285) shows logSw of -5.30 (Δ = -0.54) and the 4-methyl analog (ChemDiv G620-0286) shows logSw of -5.42 (Δ = -0.66) . Given that chloro substituents generally reduce aqueous solubility more than methyl groups of comparable size due to increased molecular weight and polarizability effects, the target 3-chloro compound is expected to exhibit logSw in the range of -5.2 to -5.5, representing a solubility reduction of >0.5 log units vs. the unsubstituted analog [1]. This corresponds to an approximately 3- to 5-fold reduction in molar aqueous solubility, which has practical implications for preparing DMSO stock solutions and maintaining compound solubility in aqueous assay buffers.

Aqueous solubility logSw Assay compatibility DMSO stock

Preserved Polar Surface Area and Hydrogen Bonding Capacity: Meta-Chloro Substitution Maintains PSA Equivalent to Unsubstituted Analog

Despite the increase in lipophilicity conferred by the 3-chloro substituent, the polar surface area (PSA) and hydrogen bond donor/acceptor counts remain unchanged relative to the unsubstituted and methyl-substituted analogs. All compounds in the ChemDiv G620-028x series—including the unsubstituted (G620-0284), 3-methyl (G620-0285), and 4-methyl (G620-0286) analogs—share identical values of PSA = 65.61 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 6 . Since chlorine does not introduce additional hydrogen bond donors or acceptors and contributes minimally to PSA, the 3-chloro target compound is predicted to retain these same values (PSA ≈ 65.6 Ų) [1]. This constellation of properties—elevated logP (5.4–5.6) combined with moderate PSA (~66 Ų) and a single HBD—places the compound in a favorable region of physicochemical space for CNS drug-likeness, where PSA < 70 Ų and logP in the 3–6 range are associated with blood-brain barrier permeability.

Polar surface area Hydrogen bonding Blood-brain barrier Oral bioavailability

Meta- vs. Para-Linker Connectivity: Positional Isomerism Alters Molecular Shape and Predicted Target Engagement

The target compound (CAS 933215-43-1) features a meta-substituted aniline linker connecting the pyridazine core to the sulfonamide moiety, in contrast to the para-substituted analog (CAS 946287-12-3; N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide) . This positional isomerism produces a ~60° difference in the trajectory of the sulfonamide group relative to the pyridazine-azepane scaffold, altering the three-dimensional presentation of pharmacophoric elements. While direct biological comparative data are not publicly available, established medicinal chemistry principles indicate that meta vs. para connectivity can produce dramatic differences in target binding affinity, as demonstrated across numerous sulfonamide-containing chemotypes [1]. The meta-linker geometry may be preferred for targets where the sulfonamide binding pocket requires an angular rather than linear approach vector, or where the para-isomer would introduce steric clashes.

Positional isomerism Meta vs. para substitution Molecular shape Target recognition

Best Application Scenarios for N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide (CAS 933215-43-1)


CNS-Focused Screening Library Design Requiring Elevated logP with Preserved CNS Drug-Like PSA

The 3-chloro analog is well-suited for inclusion in CNS-targeted screening libraries where elevated lipophilicity (estimated logP ~5.4–5.6) enhances predicted passive blood-brain barrier permeability, while the preserved PSA of ~66 Ų remains within the favorable CNS drug space (<70 Ų). This profile differentiates it from the unsubstituted phenyl analog (logP 4.85), which may offer insufficient lipophilicity for certain CNS targets, and from the 4-methyl analog (logP 5.46), which may serve as a suitable backup .

Structure-Activity Relationship (SAR) Studies Exploring Halogen Substitution Effects on Target Binding

The 3-chloro substituent provides an electron-withdrawing halogen (-I effect) that can modulate the pKa of the sulfonamide NH proton and engage in halogen bonding interactions with target protein residues. When paired with the 3-methyl analog (ChemDiv G620-0285) as an electron-donating comparator, this compound enables systematic exploration of electronic effects on binding affinity within an otherwise identical scaffold . The 3-fluoro analog (where available) would complete a halogen-series SAR study.

Meta-Linker Geometry Exploration for Pharmacophore Hypothesis Testing

In target classes where sulfonamide pharmacophore models suggest a preference for angular presentation of the sulfonamide group, the meta-substituted aniline linker geometry of CAS 933215-43-1 provides a distinct molecular shape that differs from the para-linked analog (CAS 946287-12-3) by approximately 60° in sulfonamide trajectory . Procurement of both meta and para isomers enables direct testing of linker geometry hypotheses without altering other structural features.

In Vitro ADME and Physicochemical Profiling of Pyridazine-Sulfonamide Hybrids

This compound serves as a representative member of the pyridazine-azepane-sulfonamide class for systematic ADME profiling studies. Its computed logSw (~-5.2 to -5.5) and moderate PSA (~66 Ų) make it suitable for evaluating the relationship between calculated properties and experimentally determined solubility, permeability (PAMPA or Caco-2), and metabolic stability within a congeneric series .

Quote Request

Request a Quote for N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.